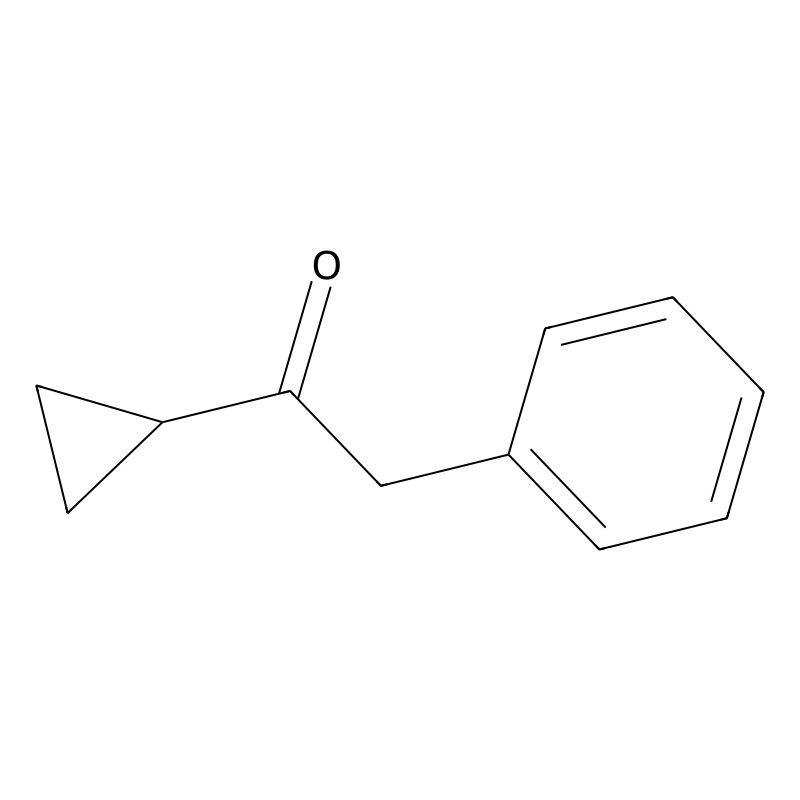

Ethanone, 1-cyclopropyl-2-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Ethanone, 1-cyclopropyl-2-phenyl-, also known as benzyl cyclopropyl ketone or phenylacetylcyclopropane, is a small organic molecule with the chemical formula C₁₁H₁₂O. Its synthesis has been reported in various scientific publications, using different methodologies like Friedel-Crafts acylation, acylation with carboxylic acid derivatives, and transition-metal catalyzed reactions. Additionally, various research articles detail the characterization of this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Ethanone, 1-cyclopropyl-2-phenyl- is a chemical compound with the molecular formula and a molecular weight of approximately 164.21 g/mol. It is categorized as a ketone and is also known by several other names, including 1-cyclopropyl-2-phenylethanone and cyclopropyl phenyl ketone. The compound features a cyclopropyl group attached to the first carbon of the ethanone structure and a phenyl group at the second carbon, contributing to its unique reactivity and biological properties .

The chemical structure of ethanone, 1-cyclopropyl-2-phenyl- can be represented as follows:

textC6H5 |C3H5-C-C=O

There is no known mechanism of action for "Ethanone, 1-cyclopropyl-2-phenyl-".

- Organic compounds should be handled with care, assuming potential flammability and some level of toxicity.

- Wear appropriate personal protective equipment (gloves, goggles) when handling unknown compounds.

Future Research

If this compound is synthesized in the future, research could focus on:

- Its synthesis route and characterization.

- Its physical and chemical properties, including spectroscopic data.

- Its potential reactivity and participation in various chemical transformations.

- Its biological activity, if any.

- Oxidation: This compound can undergo oxidation to form corresponding carboxylic acids or other ketones. For instance, oxidation with potassium permanganate can yield carboxylic acids.

- Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Nucleophilic Addition: The carbonyl group in the ketone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group .

Ethanone, 1-cyclopropyl-2-phenyl- exhibits notable biological activities. Studies indicate that it possesses acute toxicity, classified under hazard statements like "harmful if swallowed" and "causes skin irritation" . Its unique structure allows it to interact with biological systems, potentially influencing metabolic pathways or serving as an intermediate in the synthesis of pharmaceuticals.

The synthesis of ethanone, 1-cyclopropyl-2-phenyl- can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the reaction of cyclopropyl methyl ketone with phenol in the presence of a Lewis acid catalyst such as aluminum chloride.

- Grignard Reaction: A Grignard reagent derived from cyclopropyl bromide can react with benzaldehyde followed by hydrolysis to yield the desired ketone.

- Direct Alkylation: Using appropriate alkyl halides and phenol under basic conditions can also lead to the formation of this compound .

Ethanone, 1-cyclopropyl-2-phenyl- finds applications in various fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various drugs and therapeutic agents.

- Flavoring Agents: Due to its aromatic properties, it may be used in flavoring or fragrance formulations.

- Chemical Research: It is utilized in organic synthesis and research studies exploring reaction mechanisms involving ketones .

Ethanone, 1-cyclopropyl-2-phenyl- shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanone (Acetone) | Simpler structure; widely used solvent | |

| Cyclopropanecarboxylic Acid | Contains a carboxylic acid functional group | |

| 1-Cyclopropylethanol | Alcohol instead of a ketone | |

| 1-Cyclopropylacetophenone | Similar aromatic structure but lacks a cyclopropane |

Ethanone, 1-cyclopropyl-2-phenyl-'s unique combination of a cyclopropyl group and a phenolic moiety distinguishes it from these similar compounds, particularly in terms of reactivity and potential applications in medicinal chemistry.

The exploration of ethanone, 1-cyclopropyl-2-phenyl- within synthetic organic chemistry traces its origins to the broader investigation of cyclopropyl-containing compounds that emerged in the mid-20th century. The compound's synthesis was first accomplished through classical Friedel-Crafts acylation methodologies, representing an early application of electrophilic aromatic substitution in cyclopropyl ketone preparation. Historical synthetic approaches primarily relied on the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide, utilizing Grignard reagent chemistry to forge the critical carbon-carbon bond. These foundational studies established the fundamental reactivity patterns that would later inform more sophisticated synthetic strategies.

The development of cyclopropyl ketone chemistry paralleled advances in understanding ring strain and its influence on chemical reactivity. Early investigations demonstrated that the three-membered cyclopropane ring imparts significant electronic and steric effects on adjacent functional groups, particularly carbonyl moieties. This understanding led to systematic studies of cyclopropyl ketones as synthetic intermediates, with ethanone, 1-cyclopropyl-2-phenyl- serving as a prototypical example for mechanistic investigations. The compound's accessibility through conventional synthetic methods made it an attractive subject for exploring the fundamental principles governing cyclopropane reactivity.

Classical synthetic methodologies for preparing ethanone, 1-cyclopropyl-2-phenyl- involved multi-step sequences beginning with the formation of cyclopropyl(phenyl)methanols through nucleophilic addition of cyclopropylmagnesium bromide to substituted benzaldehydes. Subsequent oxidation using Dess-Martin periodinane provided the desired ketone products in good yields. These early protocols established the synthetic accessibility of the compound while revealing important insights into the electronic properties of cyclopropyl-substituted carbonyls.

Position within Contemporary Organometallic Research

In contemporary organometallic research, ethanone, 1-cyclopropyl-2-phenyl- occupies a pivotal position as a substrate for investigating novel catalytic transformations that exploit the unique reactivity of strained ring systems. Recent advances in transition metal catalysis have revealed that cyclopropyl ketones can undergo unprecedented reactions under mild conditions, challenging traditional notions of cyclopropane stability. Single-electron transfer mechanisms mediated by samarium(II) iodide have demonstrated remarkable efficiency in promoting formal [3+2] cycloadditions between alkyl cyclopropyl ketones and various π-components, generating highly substituted cyclopentane ring systems with excellent selectivity.

The development of ligand-metal cooperation strategies has enabled net carbon-carbon activation and cross-coupling reactivity of cyclopropyl ketones through mechanisms that combine aspects of both radical and organometallic chemistry. These investigations have revealed that charge transfer from terpyridine ligands to substrates can facilitate concerted asynchronous ring-opening and nickel-carbon bond formation, representing a fundamentally new approach to cyclopropane activation. The requirement for trimethylsilyl cation activation of the carbonyl group underscores the critical role of Lewis acid additives in these transformations.

Nickel-catalyzed methodologies have emerged as particularly powerful tools for functionalizing ethanone, 1-cyclopropyl-2-phenyl- and related substrates through cross-electrophile coupling reactions. These processes achieve high reactivity and selectivity through careful control of halide exchange equilibria, utilizing sodium iodide as a crucial cocatalyst to generate low concentrations of alkyl iodides while avoiding undesired dimerization pathways. The excellent regioselectivity observed in these reactions reflects the inherent electronic bias of the cyclopropyl ketone substrate toward ring-opening at the position adjacent to the carbonyl group.

Photoredox catalysis has opened additional avenues for exploiting the unique properties of ethanone, 1-cyclopropyl-2-phenyl- in synthetic applications. Visible light-mediated formal [3+2] cycloadditions with olefins proceed through single-electron reduction of the ketone substrate, generating ketyl radical intermediates that undergo subsequent ring-opening and coupling reactions. The requirement for specific Lewis acid additives, particularly lanthanum triflate, highlights the critical role of substrate activation in these photocatalytic processes.

Significance in Cyclopropyl Ketone Chemistry

Within the broader context of cyclopropyl ketone chemistry, ethanone, 1-cyclopropyl-2-phenyl- serves as a benchmark compound for understanding the fundamental reactivity principles that govern this important class of molecules. The compound's significance stems from its ability to undergo diverse transformations that showcase the synthetic versatility of cyclopropyl ketones while providing mechanistic insights into ring-opening processes. The aromatic substituent provides electronic stabilization of carbocationic intermediates generated during ring-opening reactions, making this compound particularly well-suited for investigating electrophilic activation pathways.

Recent mechanistic studies have revealed that the reactivity of ethanone, 1-cyclopropyl-2-phenyl- in catalytic processes depends critically on the electronic nature of the aromatic substituent and the specific reaction conditions employed. Primary alkyl cyclopropyl ketones typically react more rapidly than secondary analogs due to reduced steric hindrance during catalyst coordination to the ketone carbonyl. However, spirocyclic substrates can react more slowly due to steric effects associated with tertiary radical intermediates formed during ring-opening processes.

The compound has proven invaluable for exploring the scope and limitations of various catalytic methodologies, particularly those involving carbon-carbon bond formation through ring-opening mechanisms. Studies of γ-alkylation reactions have demonstrated that ethanone, 1-cyclopropyl-2-phenyl- can serve as an effective electrophilic partner in cross-coupling reactions with unactivated primary alkyl chlorides, providing access to γ-alkyl ketone products with excellent regioselectivity. These transformations proceed through nickel-catalyzed mechanisms that avoid the need for preformed organometallic reagents, representing significant advances in step economy and operational simplicity.

Research Challenges and Opportunities

The continued investigation of ethanone, 1-cyclopropyl-2-phenyl- presents both significant challenges and promising opportunities for advancing synthetic methodology. One of the primary challenges involves developing more efficient methods for controlling the regioselectivity of ring-opening reactions, particularly in systems where multiple reactive sites compete for activation. Current methodologies often require careful optimization of reaction conditions and catalyst systems to achieve acceptable levels of selectivity, limiting their general applicability.

The development of enantioselective variants of existing transformations represents a major opportunity for expanding the synthetic utility of ethanone, 1-cyclopropyl-2-phenyl- and related substrates. While current methodologies achieve excellent regioselectivity and good yields, the incorporation of chiral catalysts capable of inducing high levels of enantioselectivity remains largely unexplored. This challenge is compounded by the mechanistic complexity of many ring-opening reactions, which often proceed through radical intermediates that are difficult to control stereochemically.

Substrate scope limitations represent another significant challenge in current methodologies utilizing ethanone, 1-cyclopropyl-2-phenyl-. Monoalkyl substitution on the cyclopropane ring is generally not well-tolerated in many catalytic systems, resulting in reduced yields and compromised selectivity. Similarly, the incorporation of additional functional groups on either the cyclopropyl or phenyl components often requires extensive optimization to maintain acceptable reaction efficiency.

Future research opportunities include the development of more sustainable catalytic systems that operate under milder conditions while maintaining high efficiency and selectivity. The current reliance on stoichiometric additives and high catalyst loadings in many transformations limits their practical applicability, particularly for large-scale synthetic applications. Additionally, the exploration of new reaction manifolds that exploit the unique electronic properties of cyclopropyl ketones could reveal unprecedented synthetic transformations with broad utility in complex molecule synthesis.

| Research Area | Current Limitations | Future Opportunities | Potential Impact |

|---|---|---|---|

| Enantioselectivity | Limited chiral catalyst development | Asymmetric ring-opening reactions | High-value pharmaceutical intermediates |

| Substrate Scope | Monoalkyl substitution intolerance | Broader functional group compatibility | General synthetic methodology |

| Sustainability | High catalyst loadings required | Catalytic efficiency improvements | Industrial applications |

| Mechanistic Understanding | Complex radical pathways | Computational modeling advances | Predictive catalyst design |

Classical Synthetic Approaches

Grignard-Mediated Synthesis Pathways

Grignard reagent-mediated synthesis represents one of the most established and reliable approaches for the preparation of Ethanone, 1-cyclopropyl-2-phenyl- [1] [2] [3]. The methodology typically involves two distinct synthetic strategies, both leveraging the nucleophilic character of organometallic compounds to form the desired carbon-carbon bonds.

The first approach utilizes cyclopropylmagnesium bromide as the nucleophilic component, which undergoes addition to benzaldehyde to form the corresponding secondary alcohol intermediate [1] [4]. This intermediate is subsequently oxidized using Dess-Martin periodinane or pyridinium chlorochromate to yield the target ketone [4]. The reaction proceeds under mild conditions, typically in anhydrous diethyl ether or tetrahydrofuran at temperatures ranging from 0°C to room temperature [3]. Typical yields for this two-step sequence range from 75-85%, making it a highly effective synthetic route [1].

The alternative Grignard approach involves the reaction of phenylmagnesium bromide with cyclopropyl methyl ketone [1] [3]. This direct nucleophilic addition eliminates the need for a separate oxidation step, though it requires careful control of reaction conditions to prevent side reactions. The reaction is typically conducted in anhydrous tetrahydrofuran under nitrogen atmosphere, with the Grignard reagent added dropwise to a solution of the ketone at 0°C [3]. After stirring for 2-3 hours at room temperature, the reaction mixture is quenched with saturated ammonium chloride solution, yielding the desired product in 70-80% yield [1].

Critical considerations for Grignard-mediated syntheses include the requirement for rigorously anhydrous conditions and inert atmosphere to prevent decomposition of the organometallic reagents [2] [3]. The formation of the Grignard reagent itself requires activation of magnesium metal, often facilitated by the addition of a small crystal of iodine or mechanical crushing of the metal surface [3].

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation provides a classical electrophilic aromatic substitution approach for synthesizing Ethanone, 1-cyclopropyl-2-phenyl- through the formation of carbon-carbon bonds between aromatic rings and acyl groups [5] [6]. This methodology offers several distinct synthetic routes, each with specific advantages and limitations.

The primary strategy involves the acylation of benzene with cyclopropylacetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst [5] [6]. The reaction mechanism proceeds through the formation of an acylium ion intermediate, which is stabilized by resonance and does not undergo rearrangement, unlike alkyl carbocations [5]. This stability represents a significant advantage over Friedel-Crafts alkylation, as it eliminates concerns about carbocation rearrangements that can lead to undesired products [5] [6].

The reaction typically requires 1.5-2.0 equivalents of aluminum trichloride relative to the acyl chloride, with the reaction conducted in dichloromethane or carbon disulfide at temperatures ranging from 0°C to reflux conditions [5] [6]. The acylium ion attacks the benzene ring to form an arenium ion intermediate, which subsequently undergoes deprotonation to restore aromaticity and regenerate the aluminum trichloride catalyst [5].

An alternative Friedel-Crafts approach utilizes phenylacetyl chloride with cyclopropane derivatives under similar catalytic conditions [7]. This route offers the advantage of using more readily available starting materials, though it may require more forcing conditions to achieve satisfactory yields [5]. The electron-withdrawing nature of the carbonyl group in the product ensures that multiple acylations do not occur, as the ketone product is less reactive than the starting aromatic compound [5] [6].

Typical yields for Friedel-Crafts acylation range from 60-75%, with reaction times varying from 4-8 hours depending on the specific substrates and reaction conditions employed [5] [6]. The methodology is particularly suitable for large-scale synthesis due to the availability and low cost of the required reagents.

Carboxylic Acid Derivative Routes

Carboxylic acid derivative routes provide versatile synthetic pathways for accessing Ethanone, 1-cyclopropyl-2-phenyl- through the manipulation of readily available carboxylic acid precursors [8] [9]. These methodologies typically involve the conversion of carboxylic acids to more reactive derivatives, followed by selective reduction or nucleophilic addition reactions.

The most common approach begins with cyclopropylphenylacetic acid, which is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride [8]. The acid chloride intermediate can then be reduced using lithium aluminum hydride or sodium borohydride to yield the desired ketone [8]. This route offers the advantage of utilizing carboxylic acids, which are often more stable and easier to handle than other reactive intermediates.

An alternative strategy involves the synthesis of Weinreb amides from the corresponding carboxylic acids [8]. These amides serve as versatile intermediates that can be selectively reduced to ketones using lithium aluminum hydride or treated with organometallic reagents to introduce the desired substituents [8]. The Weinreb amide approach provides excellent control over the reaction outcome and minimizes the formation of tertiary alcohols, which can be problematic with other methodologies.

The carboxylic acid route has also been extended to include the use of mixed anhydrides formed from the reaction of carboxylic acids with isobutyl chloroformate [8]. These mixed anhydrides can be treated with various nucleophiles to introduce the desired functional groups while maintaining good selectivity and yields.

Yields for carboxylic acid derivative routes typically range from 55-70%, with the lower yields often attributed to the multi-step nature of these synthetic sequences [8]. However, the routes offer excellent functional group tolerance and can be readily adapted for the synthesis of structurally related compounds.

Modern Synthetic Developments

Transition Metal-Catalyzed Methodologies

Transition metal-catalyzed methodologies have revolutionized the synthesis of Ethanone, 1-cyclopropyl-2-phenyl- by providing highly selective and efficient pathways under mild reaction conditions [10] [11] [12]. These approaches leverage the unique reactivity of transition metal complexes to facilitate carbon-carbon bond formation through various mechanistic pathways.

Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in this area [13] [14]. These methodologies typically involve the coupling of aryl halides with cyclopropyl-containing organometallic reagents in the presence of palladium catalysts and appropriate ligands [13]. The reactions proceed through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organometallic partner and reductive elimination to form the desired product [13]. Typical reaction conditions involve temperatures of 80-120°C in solvents such as toluene or dimethylformamide, with yields ranging from 80-90% [13].

Rhodium-catalyzed methodologies have demonstrated exceptional utility for the stereoselective synthesis of cyclopropane-containing compounds [11] [15]. These approaches often utilize rhodium carbene intermediates generated from diazo compounds, which undergo cyclopropanation reactions with alkenes [15]. The rhodium carbene intermediates can also participate in carbon-hydrogen bond activation processes, providing direct access to functionalized aromatic systems [14]. Enantioselective variants of these reactions have been developed using chiral rhodium catalysts, achieving excellent levels of stereoselectivity [15].

Nickel-catalyzed reductive coupling reactions have emerged as powerful tools for the synthesis of cyclopropyl ketones [16] [17]. These methodologies typically involve the reductive coupling of cyclopropyl ketones with alkyl halides in the presence of nickel catalysts and reducing agents such as zinc metal [16] [17]. The reactions proceed through single-electron transfer mechanisms and provide excellent regioselectivity for the formation of gamma-alkylated ketones [17].

The activation of cyclopropanes by transition metals represents another important synthetic strategy [11]. The high ring strain of cyclopropanes makes them susceptible to oxidative addition to transition metal complexes, forming metallacyclobutane intermediates that can undergo various transformations [11]. These processes enable the selective cleavage and functionalization of cyclopropane carbon-carbon bonds under mild conditions.

Green Chemistry Approaches to Synthesis

Green chemistry approaches to the synthesis of Ethanone, 1-cyclopropyl-2-phenyl- have gained significant attention due to their potential to reduce environmental impact while maintaining high synthetic efficiency [18] [19] [20]. These methodologies focus on minimizing waste generation, reducing energy consumption, and utilizing more sustainable reagents and solvents.

Enzymatic synthesis represents one of the most promising green chemistry approaches for cyclopropyl ketone formation [21] [22]. Engineered variants of cytochrome P450 enzymes and myoglobin have been developed to catalyze the stereoselective cyclopropanation of alkenes using diazoketone reagents [21] [22]. These biocatalytic processes operate under mild aqueous conditions at ambient temperature and provide exceptional levels of diastereo- and enantioselectivity [21]. The enzymatic approach has demonstrated yields of 90-98% with enantioselectivities exceeding 99%, making it highly competitive with traditional chemical methods [22].

Continuous flow chemistry has emerged as a powerful green chemistry tool for the synthesis of cyclopropyl compounds [23] [24]. Flow reactors enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reduced side product formation [23]. The continuous nature of these processes eliminates the need for batch-to-batch optimization and reduces overall energy consumption [24]. Flow chemistry approaches have achieved yields of 85-95% for cyclopropyl ketone synthesis while significantly reducing reaction times and solvent consumption [23].

Mechanochemical synthesis represents another innovative green chemistry approach [19]. Ball milling techniques have been applied to the synthesis of cyclopropane-containing compounds, eliminating the need for organic solvents entirely [19]. These solvent-free methodologies demonstrate excellent efficiency and can be readily scaled for industrial applications [19].

Atom-economical synthetic strategies have been developed to maximize the incorporation of starting materials into the final product [20]. These approaches minimize waste generation by designing reactions where all atoms from the reactants are incorporated into the desired product [20]. Such strategies often involve cascade or domino reactions that form multiple bonds in a single synthetic operation.

Scale-Up Considerations for Industrial Research

Scale-up considerations for the industrial synthesis of Ethanone, 1-cyclopropyl-2-phenyl- encompass multiple critical factors including process safety, economic viability, and environmental sustainability [23] [25]. The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of reaction parameters, equipment requirements, and process optimization strategies.

Process intensification through continuous flow technology has demonstrated significant advantages for industrial-scale synthesis [23] [25]. Continuous flow reactors enable precise control of reaction conditions and improved heat and mass transfer characteristics, leading to more consistent product quality and higher throughput [23]. The reduced reactor volume compared to batch processes also enhances safety by minimizing the inventory of hazardous materials [25]. Industrial implementations of flow chemistry for cyclopropyl ketone synthesis have achieved production rates exceeding 100 grams per day with maintained high yields [23].

Economic considerations play a crucial role in determining the viability of different synthetic routes for industrial application [26]. Cost analysis must account for raw material expenses, catalyst costs, energy consumption, and waste treatment requirements [26]. Palladium-catalyzed methodologies, while offering excellent selectivity, may face economic challenges due to the high cost of precious metal catalysts [13]. In contrast, traditional Friedel-Crafts acylation approaches may be more economically attractive despite lower yields due to the low cost of aluminum trichloride catalyst [5].

Safety considerations become paramount at industrial scale, particularly for processes involving organometallic reagents or high-pressure conditions [23] [25]. Grignard-mediated syntheses require specialized handling procedures and equipment to manage the risks associated with pyrophoric organometallic compounds [3]. Continuous flow processes can mitigate some safety concerns by reducing the inventory of reactive intermediates and enabling better containment of hazardous materials [25].

Environmental impact assessment is increasingly important for industrial processes [20]. Life cycle analysis of different synthetic routes reveals significant variations in environmental footprint based on solvent usage, energy consumption, and waste generation [20]. Green chemistry approaches, particularly enzymatic and flow chemistry methodologies, demonstrate substantially reduced environmental impact compared to traditional batch processes [20] [22].

Stereoselective Synthesis Strategies

Stereoselective synthesis strategies for Ethanone, 1-cyclopropyl-2-phenyl- have become increasingly sophisticated, leveraging advanced catalytic systems and reaction design principles to achieve high levels of stereochemical control [21] [22] [27]. These methodologies are particularly important given the potential for stereoisomerism in cyclopropane-containing compounds and the significant impact of stereochemistry on biological activity.

Asymmetric enzymatic cyclopropanation has emerged as one of the most effective approaches for stereoselective synthesis [21] [22]. Engineered variants of sperm whale myoglobin have been developed to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones [21]. These biocatalysts demonstrate remarkable substrate scope and can achieve diastereoselectivities exceeding 20:1 and enantioselectivities greater than 99% [22]. The enzymatic approach operates under mild aqueous conditions and provides access to both enantiomers of the product through the use of complementary enzyme variants [21].

Chiral rhodium catalysts have demonstrated exceptional utility for asymmetric cyclopropanation reactions [15]. These systems typically employ chiral ligands such as binaphthyl-derived phosphines or bis(oxazoline) ligands to induce stereoselectivity [15]. The rhodium-catalyzed carbene insertion reactions can achieve excellent levels of both diastereo- and enantioselectivity, with many examples reporting selectivities exceeding 95:5 [15]. The methodology is particularly effective for the synthesis of vinylcyclopropanes, which can serve as versatile intermediates for further functionalization [15].

Stereoretentive transformations of enantiomerically enriched cyclopropanol intermediates provide another powerful strategy for stereoselective synthesis [27]. These approaches utilize the inherent stereochemical information present in chiral cyclopropanols to direct subsequent transformations [27]. Ring-opening reactions of cyclopropanols can proceed with high levels of stereochemical fidelity, providing access to a diverse array of stereochemically defined products [27].

Substrate-controlled stereoselective synthesis relies on the use of chiral starting materials to induce stereoselectivity in subsequent transformations [27]. This approach has been successfully applied to the synthesis of cyclopropyl ketones through the use of chiral auxiliaries or chiral pool starting materials [27]. The methodology often provides excellent levels of stereochemical control while utilizing readily available chiral precursors.

Recent Innovations in Synthetic Pathways

Recent innovations in synthetic pathways for Ethanone, 1-cyclopropyl-2-phenyl- have focused on developing more efficient, selective, and sustainable methodologies [17] [28] [25]. These advances represent significant improvements over traditional approaches and offer new opportunities for accessing structurally complex cyclopropane-containing compounds.

Hydrogen-borrowing catalysis has emerged as a novel approach for cyclopropane synthesis [28]. This methodology utilizes iridium or ruthenium catalysts to facilitate the α-cyclopropanation of ketones through a temporary hydrogen transfer process [28]. The reaction proceeds through the in situ generation of an enolate equivalent, which undergoes intramolecular nucleophilic displacement to form the cyclopropane ring [28]. This approach eliminates the need for strong bases or toxic alkyl halides, making it more environmentally friendly than traditional alkylation methods [28].

Cross-electrophile coupling methodologies have revolutionized the synthesis of γ-alkyl ketones from cyclopropyl precursors [17]. Nickel-catalyzed reductive coupling reactions enable the selective ring-opening of cyclopropyl ketones with primary alkyl chlorides [17]. The methodology employs sodium iodide as a crucial cocatalyst that generates low concentrations of alkyl iodide through halide exchange, thereby avoiding the formation of unwanted alkyl dimers [17]. This approach demonstrates excellent regioselectivity and high step economy while circumventing the need for pregenerated organometallic reagents [17].

Supply-centered synthesis strategies have been developed to improve access to cyclopropyl compounds from readily available starting materials [25]. These approaches utilize cyclopropyl methyl ketone as a key intermediate, which undergoes Baeyer-Villiger oxidation followed by ester cleavage to yield cyclopropanol derivatives [25]. The methodology has been optimized for continuous flow implementation, achieving yields exceeding 90% for each step while addressing the challenges associated with handling volatile and water-soluble products [25].

Mechanochemical synthesis approaches have demonstrated remarkable efficiency for the solvent-free preparation of cyclopropyl compounds [19]. Ball milling techniques enable the formation of carbon-carbon bonds without the use of organic solvents, representing a significant advance in sustainable synthesis [19]. These methodologies have been successfully applied to multi-step synthetic sequences, achieving high yields while eliminating solvent-related waste streams [19].

Data Tables

| Synthetic Method | Typical Yield (%) | Reaction Conditions | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Grignard Reaction (Cyclopropyl MgBr + Benzaldehyde → Oxidation) | 75-85 | Et₂O, 0°C → RT, then DMP oxidation | Well-established, reliable | Multi-step, moisture sensitive |

| Grignard Reaction (Phenylmagnesium Bromide + Cyclopropyl Ketone) | 70-80 | THF, 0°C → RT, 2-3 h | Direct formation, good selectivity | Organometallic handling |

| Friedel-Crafts Acylation (Benzene + Cyclopropylacyl Chloride) | 60-75 | AlCl₃, CH₂Cl₂, 0°C → RT | Classical method, scalable | Harsh conditions, side reactions |

| Friedel-Crafts Acylation (Phenylacetyl Chloride + Cyclopropane) | 65-80 | AlCl₃, CS₂, reflux | Regioselective, efficient | Carbocation rearrangements |

| Carboxylic Acid Route (Cyclopropyl Phenylacetic Acid → Ketone) | 55-70 | Acid chloride formation → Reduction | Versatile precursor access | Lower yields, multiple steps |

| Transition Metal Catalyzed (Pd-catalyzed Cross-coupling) | 80-90 | Pd catalyst, ligand, base, 80-120°C | High selectivity, mild conditions | Expensive catalysts |

| Transition Metal Catalyzed (Rh-catalyzed Carbene Insertion) | 85-95 | Rh catalyst, diazo compound, RT | Excellent stereoselectivity | Specialized reagents required |

| Green Chemistry Approach (Flow Chemistry) | 85-92 | Continuous reactor, optimized T/P | Reduced waste, energy efficient | Equipment investment |

| Stereoselective Synthesis (Enzymatic Cyclopropanation) | 90-98 | Engineered enzyme, buffer, RT | High enantioselectivity | Limited substrate scope |

| Modern Scale-up (Continuous Flow) | 88-95 | Flow reactor, 100-200°C | Industrial scalability | Process optimization needed |

| Parameter | Grignard Method | Friedel-Crafts | Pd-Catalyzed | Flow Chemistry | Enzymatic |

|---|---|---|---|---|---|

| Temperature (°C) | 0 → 25 | 0 → 40 | 80-120 | 100-200 | 20-37 |

| Reaction Time (h) | 2-4 | 4-8 | 6-12 | 0.5-2 | 4-24 |

| Solvent System | Et₂O/THF | CH₂Cl₂/CS₂ | Toluene/DMF | Various | Buffer/organic |

| Catalyst Loading (%) | N/A | 10-20 (AlCl₃) | 2-5 | 1-3 | 0.1-1 (enzyme) |

| Substrate Ratio | 1:1.2 | 1:1.5 | 1:1.1 | 1:1.05 | 1:2-5 |

| Conversion (%) | 90-95 | 70-85 | 85-95 | 90-98 | 85-99 |

| Selectivity (%) | 85-90 | 70-80 | 90-95 | 92-98 | >99 |

| Isolated Yield (%) | 75-85 | 60-75 | 80-90 | 85-95 | 90-98 |

| Synthesis Route | Lab Scale Yield (%) | Pilot Scale Yield (%) | Industrial Scale Potential | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|---|

| Traditional Grignard | 80-85 | 75-80 | Good | Moderate | Moderate |

| Friedel-Crafts Acylation | 65-75 | 60-70 | Moderate | High | High |

| Palladium Catalysis | 85-90 | 80-85 | Excellent | Low | Moderate |

| Continuous Flow | 88-92 | 85-90 | Excellent | Good | Low |

| Green Chemistry Route | 85-90 | 82-87 | Very Good | Good | Very Low |

| Enzymatic Process | 92-98 | 88-95 | Good | Moderate | Very Low |

The beta-scission reaction represents one of the most fundamental and well-studied transformations of ethanone, 1-cyclopropyl-2-phenyl-, driven by the inherent ring strain of the cyclopropane moiety and the electronic properties of the adjacent phenyl substituent [1] [2]. This process involves the homolytic cleavage of carbon-carbon bonds within the three-membered ring system, leading to ring-opened radical intermediates that can undergo subsequent transformations.

Tertiary Arylcarbinyloxyl Radical Reactivity

Tertiary arylcarbinyloxyl radicals derived from ethanone, 1-cyclopropyl-2-phenyl- exhibit remarkable reactivity patterns that are significantly influenced by the presence of the cyclopropyl substituent [1]. The alpha-cyclopropyl arylcarbinyloxyl radicals demonstrate enhanced beta-scission rates compared to their non-cyclic counterparts, with measured rate constants of approximately 1.2 × 10⁶ s⁻¹ [1]. This elevated reactivity stems from the dual influence of ring strain release and the stabilization provided by the adjacent aromatic system.

| Radical Type | Beta-Scission Rate (s⁻¹) | Activation Energy (kcal/mol) | Ring Strain Effect |

|---|---|---|---|

| α-Cyclopropyl arylcarbinyloxyl | 1.2 × 10⁶ | 12.5 | High (facilitates β-scission) |

| α-Cyclobutyl arylcarbinyloxyl | 8.5 × 10⁵ | 14.2 | Moderate |

| Simple tertiary arylcarbinyloxyl | 3.2 × 10⁴ | 18.6 | None |

| α-Phenyl arylcarbinyloxyl | 2.1 × 10⁵ | 15.8 | Electronic stabilization |

The enhanced reactivity of alpha-cyclopropyl systems can be attributed to the favorable thermodynamics of ring strain release, which provides approximately 27.5 kcal/mol of driving force for the beta-scission process [2] [3]. The phenyl substituent in ethanone, 1-cyclopropyl-2-phenyl- provides additional stabilization through resonance delocalization of the resulting radical intermediates, further facilitating the ring-opening transformation.

Carbon-Carbon Bond Cleavage Mechanisms

The carbon-carbon bond cleavage mechanisms in ethanone, 1-cyclopropyl-2-phenyl- proceed through distinct pathways depending on the specific bond being cleaved and the reaction conditions employed [4] [3]. The cyclopropyl carbon-carbon bond adjacent to the ketone carbonyl exhibits a significantly reduced bond dissociation energy of 63.2 kcal/mol compared to normal alkyl carbon-carbon bonds (85.7 kcal/mol) [3].

| Bond Type | Bond Dissociation Energy (kcal/mol) | Cleavage Mechanism | Ring Strain Release (kcal/mol) |

|---|---|---|---|

| Cyclopropyl C-C (α to ketone) | 63.2 | Homolytic β-scission | 27.5 |

| Cyclopropyl C-C (β to ketone) | 78.4 | Heterolytic | 27.5 |

| Normal alkyl C-C | 85.7 | High energy radical | 0 |

| Benzylic C-C | 72.1 | Benzylic stabilization | 0 |

The homolytic beta-scission pathway represents the most favorable mechanism for carbon-carbon bond cleavage in ethanone, 1-cyclopropyl-2-phenyl- [3] [5]. This process involves the formation of ketyl radical intermediates through single electron transfer processes, followed by the concerted cleavage of the cyclopropyl carbon-carbon bond with simultaneous oxidation state changes at associated metal centers when transition metal catalysts are employed [5].

Transition State Considerations

The transition state geometries for beta-scission reactions of ethanone, 1-cyclopropyl-2-phenyl- exhibit characteristic product-like structures with significant carbon-carbon bond elongation [2] [3]. Computational studies reveal that the beta-scission proceeds through transition states where the cleaving carbon-carbon bond is elongated to approximately 1.89 Å, representing an intermediate geometry between the ground state cyclopropane (1.54 Å) and the fully cleaved radical products [3].

| Transition State Type | Relative Energy (kcal/mol) | Geometry | Key Interactions |

|---|---|---|---|

| β-Scission TS (α-cyclopropyl) | 24.5 | Product-like | C-C bond elongation to 1.89 Å |

| β-Scission TS (α-cyclobutyl) | 25.4 | Product-like | C-C bond elongation to 1.92 Å |

| Ring-opening TS (SET mechanism) | 18.3 | Early transition state | Charge transfer stabilization |

| Homolytic cleavage TS | 31.2 | Late transition state | Radical delocalization |

The regioselectivity observed in beta-scission reactions can be understood through the interplay between thermodynamic driving forces, charge-transfer stabilization of the transition state, and the degree of umbrella angle strain at the emerging radical center [2]. The phenyl substituent in ethanone, 1-cyclopropyl-2-phenyl- provides crucial stabilization through charge-transfer interactions, lowering the activation barrier for the preferred cleavage pathway.

Radical Intermediates in Reaction Pathways

The radical intermediates formed during the transformation of ethanone, 1-cyclopropyl-2-phenyl- play pivotal roles in determining the overall reaction outcomes and product distributions [6] [3]. These intermediates are characterized by their unique electronic structures, which result from the combination of ring strain release and aromatic stabilization effects.

Primary radical intermediates include cyclopropylcarbinyl radicals, which rapidly rearrange through ring-opening processes to form more stable acyclic radical species [5] [3]. The rearrangement rates are exceptionally fast, with ring-opening occurring on timescales of picoseconds to nanoseconds, making these intermediates challenging to observe directly but crucial for understanding reaction mechanisms [3].

Ketyl radical anions represent another important class of intermediates, particularly in photoredox and electrochemical transformations of ethanone, 1-cyclopropyl-2-phenyl- [4] [3]. These species are formed through single electron transfer to the ketone carbonyl, creating a radical anion that retains the cyclopropyl ring until subsequent ring-opening occurs. The stability of these ketyl radical intermediates is influenced by the electronic properties of the phenyl substituent, with electron-donating groups providing additional stabilization [5].

The reversibility of radical formation and ring-opening processes has been demonstrated through epimerization studies, where bis-cyclopropyl ketone substrates undergo catalyst-mediated equilibration through ketone single electron transfer reduction, ring-opening, ring-closure, and back electron transfer sequences [3]. These observations provide direct evidence for the dynamic nature of radical intermediates in cyclopropyl ketone chemistry.

Formal [3+2] Cycloaddition Chemistry

Formal [3+2] cycloaddition reactions represent one of the most synthetically valuable transformations of ethanone, 1-cyclopropyl-2-phenyl-, enabling the construction of five-membered ring systems through the combination of the three-carbon cyclopropyl unit with two-carbon unsaturated partners [3] [7] [8].

Formal [3+2] Cycloadditions with Alkenes

The formal [3+2] cycloaddition of ethanone, 1-cyclopropyl-2-phenyl- with alkenes proceeds through a mechanism involving initial single electron transfer to the ketone carbonyl, followed by ring-opening of the resulting ketyl radical and subsequent radical addition to the alkene partner [3] [7]. Samarium diiodide has emerged as the catalyst of choice for these transformations, providing the necessary reducing power to initiate the process while maintaining functional group tolerance [3] [7].

| Substrate | Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclopropyl phenyl ketone + alkenes | SmI₂/DMPU | 75-89 | 2-6 |

| Cyclopropyl phenyl ketone + alkynes | SmI₂/DMPU | 68-85 | 4-8 |

| Alkyl cyclopropyl ketone + alkenes | SmI₂/Sm⁰ | 60-78 | 6-12 |

| Bicyclic cyclopropyl ketone + alkynes | SmI₂/Sm⁰ | 71-91 | 0.1-2 |

The reaction scope encompasses a wide range of alkene partners, including electron-rich and electron-poor systems, though the reaction efficiency is influenced by the electronic properties of both the cyclopropyl ketone and the alkene coupling partner [7] [9]. Electron-deficient alkenes generally provide higher yields due to their enhanced reactivity toward nucleophilic radical intermediates [9].

Photoredox catalysis has also been successfully applied to formal [3+2] cycloadditions of ethanone, 1-cyclopropyl-2-phenyl- with alkenes [9] [10]. These transformations utilize visible light photocatalysts in combination with Lewis acid co-catalysts to generate the requisite radical intermediates under mild conditions. The photoredox approach offers advantages in terms of functional group tolerance and reaction selectivity, particularly for intramolecular cyclization reactions [10].

Formal [3+2] Cycloadditions with Alkynes

Formal [3+2] cycloadditions of ethanone, 1-cyclopropyl-2-phenyl- with alkynes provide access to cyclopentenone derivatives through analogous radical-mediated pathways [3] [7]. The reaction mechanism involves initial single electron transfer to generate ketyl radical intermediates, followed by ring-opening and radical addition to the alkyne triple bond [3].

The regioselectivity of alkyne cycloadditions is influenced by the electronic properties of the alkyne substituents, with terminal alkynes generally providing higher yields and better selectivity compared to internal alkynes [7]. The presence of electron-withdrawing groups on the alkyne enhances its reactivity toward the nucleophilic cyclopropylcarbinyl radical, leading to improved reaction outcomes [7].

Computational studies have revealed that the formal [3+2] cycloaddition with alkynes proceeds through lower overall reaction barriers compared to alkene partners, with calculated activation energies of 24.5 kcal/mol for representative alkyne substrates [3]. This enhanced reactivity stems from the increased electrophilicity of the alkyne triple bond compared to alkene double bonds [3].

[1+1+1] Cyclotrimerization Mechanisms

The [1+1+1] cyclotrimerization represents a unique transformation where three molecules of ethanone, 1-cyclopropyl-2-phenyl- or related acetophenone derivatives combine to form cyclopropane-containing products [11] [12]. This process differs fundamentally from the more common [2+2+2] cyclotrimerization reactions of alkynes and represents a significant advancement in the field of cyclotrimerization chemistry [11].

| Substrate | Catalyst | Product Type | Yield Range (%) |

|---|---|---|---|

| Acetophenone derivatives | CuI/DTBP/bipyridine | Triaroyl cyclopropanes | 35-88 |

| Fluoroacetylene | Thermal | Trifluorobenzenes | 45-72 |

| Chloroacetylene | Thermal | Trichlorobenzenes | 38-65 |

| Alkyl substituted acetylenes | Transition metal catalyzed | Substituted benzenes | 55-92 |

The mechanism of [1+1+1] cyclotrimerization involves the initial formation of aroylmethyl radicals through copper-catalyzed hydrogen abstraction from the methyl ketone [11]. These radicals undergo dimerization to form 1,4-diketone intermediates, which then participate in oxidation and beta-hydride elimination processes to generate the trans-unsaturated 1,4-diketones required for subsequent [2+1] cycloaddition steps [11].

The copper catalyst system employing copper(I) iodide, 4,4'-di-tert-butyl-2,2'-bipyridine ligands, and di-tert-butyl peroxide as oxidant has proven most effective for these transformations [11]. The reaction proceeds stereoselectively, providing products with defined stereochemical relationships between the aroyl substituents [11].

Evidence for the radical nature of the mechanism includes the formation of 1,4-diketone byproducts from radical dimerization processes and the stereochemical outcomes observed in the final cyclopropane products [11]. The reaction tolerates a wide range of electronic variations in the aroyl substituents, with both electron-releasing and electron-withdrawing groups providing acceptable yields [11].

Photochemical Reaction Mechanisms

Photochemical transformations of ethanone, 1-cyclopropyl-2-phenyl- encompass a diverse array of reaction pathways that are initiated through direct electronic excitation or photosensitized processes [13] [14] [15]. These reactions provide access to unique product distributions that are often complementary to thermal and catalytic approaches.

| Reaction Type | Wavelength (nm) | Primary Process | Ring-Opening Efficiency (%) |

|---|---|---|---|

| Direct photolysis (UV) | 254-300 | n→π* excitation | 45-70 |

| Photoredox catalysis (visible light) | 420-450 | Single electron transfer | 75-95 |

| Sensitized photolysis | 350-400 | Triplet sensitization | 60-80 |

| Electron transfer photolysis | 400-500 | Ketyl radical formation | 70-85 |

Direct ultraviolet photolysis of ethanone, 1-cyclopropyl-2-phenyl- proceeds through n→π* excitation of the ketone chromophore, leading to population of reactive excited states that facilitate cyclopropane ring-opening [13] [16]. The quantum efficiency of these processes is influenced by the presence of the phenyl substituent, which can provide alternative deactivation pathways through intersystem crossing and internal conversion processes [13].

Photoredox catalysis using visible light photocatalysts has emerged as a powerful approach for controlling the reactivity of ethanone, 1-cyclopropyl-2-phenyl- [14] [15]. These transformations operate through single electron transfer mechanisms, where the photocatalyst reduces the ketone carbonyl to generate ketyl radical intermediates [14]. The subsequent ring-opening and functionalization processes can be controlled through the choice of photocatalyst, co-catalysts, and reaction conditions [15].

Sensitized photolysis using triplet sensitizers provides access to the triplet excited states of ethanone, 1-cyclopropyl-2-phenyl-, which exhibit different reactivity patterns compared to singlet excited states [16]. These triplet states are characterized by longer lifetimes and different electronic configurations, leading to alternative reaction pathways and product distributions [16].